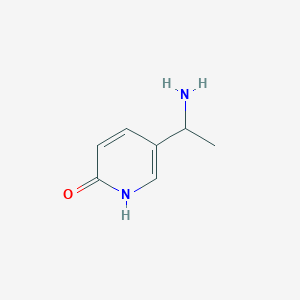

5-(1-aminoethyl)-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-(1-aminoethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-5(8)6-2-3-7(10)9-4-6/h2-5H,8H2,1H3,(H,9,10) |

InChI Key |

MYLBRKFTWPKTNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC(=O)C=C1)N |

Origin of Product |

United States |

Historical Context of 1h Pyridin 2 One Scaffolds in Bioactive Molecules Research

The journey of the 1H-pyridin-2-one scaffold in research is intrinsically linked to the broader history of its parent heterocycle, pyridine (B92270). The first pyridine scaffold was isolated from picoline by Anderson in 1846, with its definitive structure being established by Wilhelm Korner in 1869 and James Dewar in 1871. nih.gov For many years, pyridine and its derivatives were primarily used as precursors, solvents, and reagents. nih.gov

The 2-pyridone core itself gained significant attention due to its presence in various biologically important natural products. nih.gov A pivotal moment in the history of 1H-pyridin-2-one scaffolds in medicinal chemistry was the discovery of a series of pyridin-2(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) effective against HIV-1. nih.govfrontiersin.org This discovery showcased the scaffold's potential to form the basis of highly potent and specific therapeutic agents, spurring further research into its applications. nih.govfrontiersin.org

Significance of the 1h Pyridin 2 One Core in Heterocyclic Medicinal Chemistry

The 1H-pyridin-2-one core is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets. nih.gov This versatility stems from its unique structural and physicochemical properties. The scaffold contains both hydrogen bond donors and acceptors, allowing it to form strong and specific interactions with biological macromolecules. frontiersin.org Furthermore, the five derivable positions on the pyridinone ring allow for systematic modifications to fine-tune properties such as polarity, lipophilicity, and solubility, which is crucial in fragment-based drug design and lead optimization. nih.govfrontiersin.org

Pyridinone-containing compounds exhibit a vast range of pharmacological activities. nih.gov This broad spectrum of bioactivity has solidified the importance of the pyridinone core, leading to its incorporation into a growing number of FDA-approved drugs. nih.gov The pyridine (B92270) ring system itself is a fundamental component in over 7000 existing drug molecules of medicinal importance. nih.gov Studies have shown that the inclusion of a pyridine moiety can enhance a molecule's biochemical potency, improve metabolic stability, and increase cellular permeability. nih.gov

Reported Biological Activities of Pyridinone Derivatives

| Biological Activity | Description |

| Antitumor | Compounds with pyridinone structures have been shown to inhibit the proliferation of cancer cells. smolecule.comnih.gov |

| Antimicrobial | The scaffold is found in various agents developed to combat bacterial and fungal infections. nih.govnih.gov |

| Anti-inflammatory | Pyridinone derivatives may modulate inflammatory pathways, offering potential for treating conditions like arthritis. smolecule.comnih.gov |

| Antiviral | Notably potent against HIV-1, pyridinones are a key scaffold in the development of NNRTIs. nih.govfrontiersin.org |

| Cardiotonic | Certain pyridinone-based compounds have demonstrated positive effects on heart muscle function. nih.govnih.gov |

| Anticoagulant | The core has been incorporated into molecules designed to prevent blood clotting. nih.gov |

| This table summarizes findings from multiple reviews on the bioactivity of pyridinone scaffolds. smolecule.comnih.govnih.gov |

Role of Aminoethyl Functionality in Ligand Target Recognition

The aminoethyl group attached to the 5-position of the 1H-pyridin-2-one core plays a critical role in how the molecule interacts with its biological targets. This functionality contributes to ligand-target recognition through several key mechanisms.

Firstly, the primary amine (—NH₂) is a potent hydrogen bond donor and can also act as a proton acceptor under physiological conditions, forming ionic bonds or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's binding pocket. vulcanchem.com The amino group can also serve as a nucleophile, allowing for acylation reactions to form amides, a common strategy to modify a compound's pharmacological properties. smolecule.com

Secondly, the ethyl linker provides conformational flexibility. The presence of rotatable single bonds allows the amino group to orient itself optimally within the binding site to maximize interactions. vulcanchem.com This adaptability is crucial for achieving high-affinity binding.

Finally, the nature of the amine can influence binding properties significantly. For instance, research into cryptic binding pockets—sites that are not apparent in the unbound (apo) protein structure but open upon ligand binding—has suggested that tertiary amines are often found in molecules that can induce such pockets, more so than primary or secondary amines. mdpi.com This highlights how the substitution on the aminoethyl group could be a critical factor in modulating a ligand's interaction with "undruggable" or novel protein targets. The combination of hydrogen bonding capacity, charge, and conformational flexibility makes the aminoethyl group a vital component for effective and specific ligand-target recognition. nih.govdrugtargetreview.comnih.gov

Synthetic Strategies for 5-(1-aminoethyl)-1H-pyridin-2-one and its Analogs

The synthesis of this compound, a heterocyclic compound of interest, involves a multi-step process that combines the formation of the core pyridinone ring, the stereoselective construction of the chiral aminoethyl side chain, and the regioselective attachment of this side chain to the heterocyclic core. This article details the established and innovative synthetic methodologies pertinent to each of these key stages.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Tautomerism of the 1H-Pyridin-2-one System

The 1H-pyridin-2-one ring exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. Density Functional Theory (DFT) calculations have been employed to study these tautomeric preferences. researchgate.net Studies show that the 1H-pyridin-2-one (or keto) form is generally more stable than the 2-hydroxypyridine (or enol) form, a preference that is often enhanced in polar solvents. orientjchem.org

Conformational analysis, also performed using DFT, helps identify the most stable three-dimensional arrangements of the molecule. researchgate.net For a molecule like 5-(1-aminoethyl)-1H-pyridin-2-one, this involves determining the rotational barriers of the aminoethyl side chain relative to the pyridinone ring. These calculations are crucial as the biological activity of a molecule is intrinsically linked to its preferred conformation.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been widely applied to pyridinone derivatives to identify them as potential inhibitors for a range of biological targets. For instance, docking studies have been used to screen pyridinone-based compounds against the main protease of SARS-CoV-2, lysine-specific demethylase 1 (LSD1), and thrombin. researchgate.netnih.govnih.gov

These simulations calculate a "docking score," which estimates the binding affinity, and reveal key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the active site residues of the protein. nih.gov For this compound, the aminomethyl group and the pyridinone ring's carbonyl and NH groups are expected to be key sites for forming hydrogen bonds and electrostatic interactions within a target's active site.

| Pyridinone Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Substituted Pyridine (B92270) | LSD1 | Not specified | Asp555, Lys661, Trp695, Tyr761 |

| Pyridine Oxime (AF4) | Thrombin | - | Not specified |

| Pyridine Semicarbazone (MD1-30Y) | Thrombin | - | Not specified |

Table 1: Representative molecular docking results for pyridine derivatives against various protein targets. The data illustrates how docking is used to predict binding and identify key interactions. Note: Specific scores are often dependent on the software and parameters used. nih.govnih.gov

Molecular Dynamics Simulations for Investigating Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. researchgate.net These simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked pose. A stable RMSD value over the simulation time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Residues that interact with the ligand often show reduced fluctuations, signifying a stable binding interaction.

MD simulations on various pyridine derivatives have confirmed the stability of their complexes with targets like VEGFR-2, supporting the binding poses identified in docking experiments. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemistry calculations provide a deeper understanding of a molecule's electronic structure and reactivity. nih.gov These methods are fundamental to explaining the observations from docking and dynamics simulations.

DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules. electrochemsci.orgyoutube.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher chemical reactivity. scirp.orgmdpi.com

For pyridine derivatives, DFT calculations have been used to analyze the molecular electrostatic potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.orgmdpi.com Such studies on this compound would likely show the carbonyl oxygen and amino group as key sites for interaction.

| Quantum Chemical Parameter | Significance | Typical Finding for Pyridine Systems |

| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High values indicate better electron-donating capability. scirp.org |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low values indicate a better electron acceptor. scirp.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. electrochemsci.orgscirp.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. | Oxygen and nitrogen atoms are typically the most electronegative sites. mdpi.com |

Table 2: Key parameters obtained from DFT calculations and their general significance in the context of pyridine derivatives.

To quantify the forces driving ligand-protein binding, methods like Symmetry-Adapted Perturbation Theory (SAPT) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. nih.govmdpi.com SAPT can dissect the total interaction energy into physically meaningful components: electrostatic, exchange (repulsion), induction (polarization), and dispersion (van der Waals). Studies on pyridine complexes have shown that electrostatic and dispersion forces are often the dominant attractive contributions. mdpi.comnih.gov

The MM/PBSA method calculates the binding free energy of a ligand to a protein, which often correlates well with experimental bioactivity. nih.gov This analysis can also decompose the total energy to identify which amino acid residues contribute most significantly to the binding, highlighting "hot spots" for interaction. For pyridine derivatives targeting the LSD1 enzyme, residues such as Asp555 and Lys661 were identified as crucial for binding. nih.gov

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening allows researchers to rapidly evaluate vast numbers of compounds from virtual libraries to identify promising new drug candidates. simulations-plus.comnih.gov For a core structure like this compound, several strategies can be employed:

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. This model can be used to screen databases for molecules containing the required features. simulations-plus.comnih.gov

Scaffold Hopping and Library Design: This involves modifying the central pyridinone scaffold or its substituents to create a virtual library of analogs. acs.org These analogs can then be docked and scored against a target to prioritize them for synthesis and experimental testing. For example, a library of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives was identified as a source of useful probe molecules. asinex.com This approach has led to the discovery of highly potent inhibitors by systematically modifying the pyridine ring and its substituents. nih.govacs.org

These computational approaches enable the rational design of new derivatives based on the this compound structure, optimizing for potency and selectivity against a desired biological target.

Machine Learning Approaches in Predicting Biological Activity and ADMET Properties

Machine learning (ML) models have emerged as a powerful tool in predicting the biological activity and ADMET properties of small molecules, including the class of pyridinone derivatives. These models are trained on large datasets of known compounds and their experimentally determined properties to identify complex quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

Predicting Biological Activity:

Machine learning algorithms can be trained to predict the potential biological targets and efficacy of compounds like this compound. For instance, QSAR models have been successfully applied to pyridinone derivatives to predict their activity as inhibitors of various enzymes, such as HIV non-nucleoside reverse transcriptase. These models typically utilize a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to build a predictive relationship with biological activity.

For a hypothetical analysis of this compound, a typical workflow would involve:

Descriptor Calculation: A comprehensive set of molecular descriptors for this compound would be calculated using specialized software.

Model Application: The compound's descriptor profile would be fed into pre-trained machine learning models (e.g., Random Forest, Support Vector Machines, or Deep Neural Networks) to predict its probability of activity against a panel of biological targets.

Predicting ADMET Properties:

The ADMET profile of a drug candidate is a critical determinant of its clinical success. Machine learning models are increasingly used to predict these properties early in the drug discovery process, helping to flag potential liabilities. For this compound, various ADMET parameters could be predicted using such models.

An illustrative example of predicted ADMET properties for this compound, based on general models for similar compounds, is presented in the interactive table below. It is crucial to note that these are hypothetical predictions and would require experimental validation.

Below is an interactive data table showcasing the kind of ADMET properties that can be predicted using machine learning models. The values presented are for illustrative purposes for this compound.

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Caco-2 Permeability | Moderate | Likely to have moderate intestinal absorption |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

| P-glycoprotein Substrate | No | Low potential for efflux by P-glycoprotein |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Blockage | Low risk | Low likelihood of causing cardiac toxicity |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagenic carcinogen |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier |

This table is for illustrative purposes only. The presented values are not based on experimental data for this compound.

The prediction of these properties is based on sophisticated algorithms that have learned from the structural features of thousands of compounds with known experimental ADMET data. For example, models predicting cytochrome P450 (CYP) inhibition are crucial for identifying potential drug-drug interactions. Similarly, predicting hERG blockage is vital for assessing the risk of cardiotoxicity.

Preclinical Biological Activity and Mechanism of Action Studies in Vitro

Enzyme Inhibition Assays

The pyridin-2-one scaffold has been incorporated into molecules designed to inhibit various enzymes, demonstrating its potential in developing targeted therapies.

Studies on certain pyridin-2-one derivatives have elucidated their mode of enzyme inhibition. For instance, a series of new quinoline-pyridine hybrids were investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer. Kinetic studies using the Lineweaver-Burk double-reciprocal plot revealed that some of these compounds behaved as competitive inhibitors , while one derivative exhibited a mixed competitive and non-competitive inhibition profile against the PIM-1 kinase enzyme. tandfonline.com

In another example, derivatives of 1,3,5-triaryl-1H-pyridin-2-one were found to act as non-competitive inhibitors of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a type of ionotropic glutamate receptor. nih.govfrontiersin.org One particularly potent compound, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel), emerged from these studies with an IC₅₀ of 60 nM. nih.gov

| Compound Class | Enzyme/Receptor Target | Inhibition Kinetics | Reference |

| Quinoline-pyridine hybrids | PIM-1 kinase | Competitive and Mixed | tandfonline.com |

| 1,3,5-triaryl-1H-pyridin-2-one derivatives | AMPA receptor | Non-competitive | nih.govfrontiersin.org |

The current body of publicly available research on pyridin-2-one derivatives does not provide specific examples of irreversible or mechanism-based enzyme inactivation for compounds directly related to the "5-(1-aminoethyl)-1H-pyridin-2-one" structure. This area of investigation remains a potential avenue for future research into the mechanism of action of novel pyridin-2-one-based inhibitors.

The pyridin-2-one scaffold has been successfully utilized to target a variety of specific enzymes.

Kinases: As mentioned, PIM-1 kinase has been a target for pyridin-2-one derivatives. tandfonline.comresearchgate.net Additionally, pyridinone-quinazoline derivatives have been synthesized and evaluated as cytotoxic agents targeting protein tyrosine kinases (PTK) . nih.gov Some of these compounds displayed significant inhibitory activity against cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov

Other Enzymes: Pyridin-2(1H)-one derivatives have also been explored as inhibitors of urease . researchgate.net Several derivatives demonstrated superior inhibitory properties compared to the standard compound, thiourea. researchgate.net Furthermore, a novel series of tricyclic dihydropyridinone molecules were identified as potent inhibitors of the HCV NS5B polymerase , an RNA-dependent RNA polymerase essential for the replication of the hepatitis C virus. nih.gov

| Compound Class | Specific Enzyme Target | Biological Context | Reference |

| Quinoline-pyridine hybrids | PIM-1 kinase | Cancer | tandfonline.comresearchgate.net |

| Pyridinone-quinazoline derivatives | Protein tyrosine kinases (PTK) | Cancer | nih.gov |

| Pyridin-2(1H)-one derivatives | Urease | Bacterial infections | researchgate.net |

| Tricyclic dihydropyridinones | HCV NS5B polymerase | Hepatitis C | nih.gov |

Receptor Binding and Functional Assays

Pyridin-2-one derivatives have also been investigated for their ability to bind to and modulate the function of various receptors.

The functional activity of pyridin-2-one derivatives as either agonists or antagonists has been characterized for certain receptor systems.

A series of N-aryl-2-pyridone-3-carboxamide derivatives were synthesized and evaluated as agonists for the human cannabinoid receptor type II (CB2R) . mdpi.comresearchgate.net The most promising compound from this series exhibited an EC₅₀ of 112 nM , demonstrating its potency as a CB2R agonist. mdpi.comresearchgate.net

Conversely, as previously noted, 1,3,5-triaryl-1H-pyridin-2-one derivatives have been identified as potent non-competitive antagonists of the AMPA receptor , with one derivative, perampanel, showing an IC₅₀ of 60 nM . nih.gov

| Compound Class | Receptor Target | Functional Activity | Potency (EC₅₀/IC₅₀) | Reference |

| N-aryl-2-pyridone-3-carboxamides | Cannabinoid Receptor Type II (CB2R) | Agonist | EC₅₀ = 112 nM | mdpi.comresearchgate.net |

| 1,3,5-triaryl-1H-pyridin-2-ones | AMPA Receptor | Antagonist | IC₅₀ = 60 nM | nih.gov |

Elucidation of Neurotransmitter Receptor Modulation (e.g., Serotonin, AMPA Receptors)

Currently, there is a lack of specific published studies detailing the direct modulatory effects of this compound on serotonin or AMPA receptors. The pyridin-2-one scaffold is present in a variety of centrally active agents, and compounds with structural similarities have been explored for their interactions with various neurotransmitter systems. However, without direct experimental evidence, any potential activity of this compound on these receptors remains speculative and awaits dedicated investigation.

Cell-Based Biological Activity Assessments

Cell-based assays are crucial for determining the preliminary biological effects of a compound. For this compound and its related structures, the available information points towards several areas of interest.

While specific data on the antiproliferative activity of this compound is not available, the pyridin-2-one core is a recognized pharmacophore in the design of anticancer agents. Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating the potential of this chemical class to inhibit cancer cell growth. The specific substitution pattern of this compound would necessitate dedicated screening to determine its efficacy and selectivity against different cancer types.

The antimicrobial potential of pyridin-2-one derivatives has been an area of active research. These compounds have been tested against various bacterial and fungal strains. However, specific data quantifying the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this compound are not currently available in the scientific literature. Future studies would be required to ascertain its spectrum of activity and potency against clinically relevant pathogens.

The pyridin-2-one nucleus is a component of some compounds investigated for antiviral properties. These studies often involve screening against a panel of viruses to identify potential inhibitors of viral replication or entry. At present, there are no published reports specifically detailing the antiviral activity of this compound.

Compounds incorporating the pyridin-2-one structure have been explored for their anti-inflammatory effects. These investigations typically involve in vitro models of inflammation, such as measuring the inhibition of pro-inflammatory cytokines or enzymes. The potential for this compound to modulate inflammatory responses is an area that warrants future experimental exploration, as no specific data is currently available.

The pyridin-2-one scaffold is a key feature of several well-known cardiotonic agents. For instance, derivatives such as 5-aryl-1,2-dihydro-pyridin-2-ones have been synthesized and shown to exhibit positive inotropic effects, acting as selective inhibitors of phosphodiesterase-III (PDE-III) . However, it is important to note that these are structurally distinct from this compound, and the cardiotonic potential of the latter has not been reported.

Regarding neuroprotective activity, this is another area where pyridin-2-one derivatives have shown promise. The structural features of these compounds can be tailored to interact with various targets within the central nervous system. However, specific in vitro studies to evaluate the neuroprotective effects of this compound have not been documented.

Mechanism of Action Elucidation at the Cellular and Molecular Level

Currently, detailed in vitro studies elucidating the specific cellular and molecular mechanism of action for the compound this compound are not extensively available in the public scientific literature. The pyridinone chemical scaffold is a recognized pharmacophore present in a diverse range of biologically active molecules with various mechanisms of action. nih.gov Compounds containing the pyridinone moiety have been developed as inhibitors of various enzymes and as modulators of different receptors. nih.gov

Research into the broader class of pyridinone-containing molecules has revealed a wide spectrum of pharmacological activities. These activities are highly dependent on the specific substitution patterns on the pyridinone ring, which significantly influence their therapeutic targets and biological effects. nih.gov For instance, different pyridinone derivatives have been identified as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors, inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), and inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.govnih.govunipd.it

The mechanism of action for these varied pyridinone-containing compounds is dictated by their unique structural features. For example, certain pyridinone derivatives can act as peptide bond isosteres, enabling them to form hydrogen bond interactions with the hinge region of kinases. nih.gov In other cases, the pyridinone ring is utilized as a scaffold to which different functional groups are attached, allowing for specific interactions with the binding pockets of target proteins. The diverse biological activities of pyridinone derivatives highlight the versatility of this chemical structure in medicinal chemistry.

Without specific preclinical data for this compound, any proposed mechanism of action would be speculative. Further in vitro studies, such as enzyme inhibition assays, receptor binding assays, and cellular pathway analyses, are required to determine its precise molecular targets and elucidate its mechanism of action at the cellular and molecular level.

Metabolic Stability Studies of 5 1 Aminoethyl 1h Pyridin 2 One and Its Analogs in Vitro

In Vitro Hepatic Stability Assays Using Subcellular Fractions (Liver Microsomes, S9 Fractions)

The primary site of drug metabolism in the body is the liver, and in vitro models utilizing liver subcellular fractions, such as microsomes and S9 fractions, are routinely employed to assess metabolic stability. These fractions contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast array of xenobiotics.

In these assays, the test compound, such as 5-(1-aminoethyl)-1H-pyridin-2-one, is incubated with liver microsomes or S9 fractions in the presence of necessary cofactors, like NADPH. The disappearance of the parent compound over time is monitored by analytical techniques, typically liquid chromatography-mass spectrometry (LC-MS), to determine its rate of metabolism.

Determination of Intrinsic Clearance (CLᵢₙₜ) and Half-Life (t₁/₂)

From the in vitro metabolism data, two key parameters are derived: the half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). The half-life represents the time required for 50% of the compound to be metabolized, providing a direct measure of its stability in the presence of metabolic enzymes. A shorter half-life indicates more rapid metabolism.

Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors such as blood flow. It is calculated from the rate of drug metabolism in the in vitro system and is a crucial parameter for predicting in vivo hepatic clearance.

The following table presents hypothetical in vitro metabolic stability data for this compound and two of its structural analogs in human, rat, and mouse liver microsomes.

| Compound | Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |

|---|---|---|---|

| This compound | Human | 45 | 31.0 |

| Rat | 25 | 55.2 | |

| Mouse | 15 | 92.4 | |

| 5-(1-amino-n-propyl)-1H-pyridin-2-one | Human | 60 | 23.1 |

| Rat | 35 | 39.4 | |

| Mouse | 20 | 69.3 | |

| 5-(1-aminoethyl)-3-methyl-1H-pyridin-2-one | Human | 75 | 18.5 |

| Rat | 50 | 27.7 | |

| Mouse | 30 | 46.2 |

Interspecies Metabolic Differences and Their Implications

As illustrated in the table above, significant differences in metabolic stability are often observed between species. For this compound, the metabolic rate is highest in mouse liver microsomes, followed by rat and then human. This interspecies variability is a common phenomenon in drug metabolism and is primarily due to differences in the expression levels and catalytic activities of CYP enzymes among species. portlandpress.com

Understanding these differences is crucial for the preclinical development of drug candidates. Data from animal models are used to predict human pharmacokinetics, and significant interspecies differences can complicate this extrapolation. For instance, a compound that is rapidly cleared in rodents may have a much longer half-life in humans, and vice versa. Therefore, a thorough characterization of interspecies metabolic differences is essential for selecting the most appropriate animal models for further preclinical studies and for accurately predicting the human dose.

The following table provides a comparative overview of the intrinsic clearance of this compound across different species, highlighting the potential for varied pharmacokinetic profiles.

| Species | Relative CLᵢₙₜ (vs. Human) | Implication for In Vivo Clearance |

|---|---|---|

| Human | 1.0 | Baseline |

| Rat | 1.8 | Potentially higher clearance than in humans |

| Mouse | 3.0 | Potentially much higher clearance than in humans |

Identification and Characterization of Major Metabolites

Identifying the major metabolites of a drug candidate is another critical aspect of in vitro metabolism studies. This information helps to understand the metabolic pathways involved, identify potentially active or toxic metabolites, and provides a more complete picture of the drug's disposition. Metabolite identification is typically performed using high-resolution mass spectrometry to determine the exact mass of the metabolites, from which their elemental composition and potential structure can be deduced.

Elucidation of Oxidative Metabolism Pathways

For pyridine-containing compounds, oxidative metabolism is a major route of biotransformation. wikipedia.orgnih.gov The primary metabolic pathways for this compound are anticipated to involve oxidation of the pyridine (B92270) ring and the aminoethyl side chain, mediated predominantly by cytochrome P450 enzymes.

Based on the known metabolism of similar structures, the following oxidative pathways are proposed for this compound:

Hydroxylation of the pyridine ring: The pyridine ring is susceptible to hydroxylation at various positions, a common metabolic pathway for pyridine derivatives. portlandpress.com

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, another well-established metabolic route for pyridine-containing compounds. wikipedia.org

Oxidation of the aminoethyl side chain: The aminoethyl group can undergo oxidation, for instance, deamination or hydroxylation of the ethyl group.

The following table summarizes the hypothetical major metabolites of this compound identified in human liver microsomes and the putative enzymes responsible for their formation.

| Metabolite | Proposed Metabolic Pathway | Putative Enzyme(s) |

|---|---|---|

| 5-(1-aminoethyl)-4-hydroxy-1H-pyridin-2-one | Ring Hydroxylation | CYP3A4, CYP2D6 |

| This compound-N-oxide | N-Oxidation | CYP3A4, FMO |

| 5-(1-hydroxyethyl)-1H-pyridin-2-one | Deamination of the aminoethyl side chain | MAO, ADH |

| 5-acetyl-1H-pyridin-2-one | Oxidation of the aminoethyl side chain | MAO, ALDH |

Medicinal Chemistry Lead Optimization and Drug Discovery Approaches

Hit-to-Lead and Lead Optimization Campaigns for 5-(1-aminoethyl)-1H-pyridin-2-one Derivatives

The journey from an initial "hit" compound to a viable "lead" candidate is a cornerstone of drug discovery. nih.govnih.gov This process, known as the hit-to-lead (H2L) and lead optimization phase, involves iterative chemical modifications to enhance a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov For derivatives of this compound, this typically begins with a high-throughput screen that identifies the core scaffold as having some affinity for a biological target. nih.govnih.gov

Once a hit is confirmed, medicinal chemists embark on a campaign to synthesize and test a variety of analogs. The primary goal is to improve the initial, often micromolar, binding affinity to the nanomolar range, a hallmark of a lead compound. nih.govnih.gov Structure-activity relationship (SAR) studies are central to this effort, where systematic changes to the molecule's structure are correlated with changes in biological activity. nih.gov

For the this compound scaffold, key areas for modification include the aminoethyl side chain, the pyridinone ring itself, and the nitrogen at the 1-position. For instance, in a hit-to-lead campaign for pyrazolo[1,5-a]pyrimidine (B1248293) based B-Raf kinase inhibitors, introducing hinge-binding moieties at the 2-position of the scaffold led to a significant enhancement in both enzymatic and cellular potency. nih.gov A similar strategy could be envisioned for this compound derivatives, where modifications are guided by the structural understanding of the target's binding site.

A hypothetical hit-to-lead optimization campaign for a this compound derivative targeting a specific kinase might involve the exploration of different substituents on the amino group and the phenyl ring, as illustrated in the table below.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives Targeting Kinase X.

| Compound | R1 (on amino group) | R2 (on phenyl group) | Kinase X IC50 (nM) |

| Hit Compound | H | H | 5200 |

| Analog 1a | Methyl | H | 2500 |

| Analog 1b | Ethyl | H | 3100 |

| Analog 2a | H | 4-Fluoro | 1200 |

| Analog 2b | H | 4-Chloro | 950 |

| Analog 2c | H | 3,4-Dichloro | 450 |

| Lead Compound | Methyl | 3,4-Dichloro | 85 |

| This table is a hypothetical representation to illustrate the hit-to-lead process. |

Fragment-Based Drug Design Utilizing the Pyridin-2-one Scaffold

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. grafiati.com This approach starts with the identification of small, low-molecular-weight fragments that bind weakly to the biological target. grafiati.com These fragments, typically adhering to the "rule of three" (molecular weight < 300 Da, ClogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3), provide high-quality starting points for building more potent and drug-like molecules. grafiati.com

The pyridin-2-one scaffold is well-suited for FBDD due to its favorable physicochemical properties and its ability to form key hydrogen bond interactions with protein targets. nih.gov A notable example is the use of a 3-aminopyridin-2-one-based fragment library to identify inhibitors of the mitotic kinases MPS1 and Aurora. nih.govnih.gov Screening of this library led to the discovery of fragments like 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one, which exhibited good ligand efficiency against these kinases. nih.govnih.gov

The process of evolving a fragment hit into a lead compound often involves "fragment growing," "fragment linking," or "fragment merging" strategies, guided by structural information from techniques like X-ray crystallography. nih.gov For instance, the crystal structure of a fragment bound to its target can reveal unoccupied pockets that can be targeted by growing the fragment to increase its affinity and selectivity. nih.govnih.gov

The following table presents data from a study on a 3-aminopyridin-2-one-based fragment library, illustrating the initial hits and their inhibitory constants (Ki) and ligand efficiencies (LE) against target kinases.

Table 2: Inhibitory Activity and Ligand Efficiency of 3-Aminopyridin-2-one Fragments against MPS1 and Aurora Kinases.

| Fragment | Target Kinase | Ki (μM) | Ligand Efficiency (LE) |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | 150 | 0.36 |

| Aurora A | 29 | 0.42 | |

| Aurora B | 11 | 0.45 | |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 79 | 0.36 |

| Aurora A | >500 | - | |

| Aurora B | 100 | 0.34 | |

| Data sourced from a study on a 3-aminopyridin-2-one based fragment library. nih.govnih.gov |

Scaffold Hopping Strategies in Pyridin-2-one Derivative Design

Scaffold hopping is a creative medicinal chemistry strategy aimed at discovering new, patentable chemical series with similar biological activity to an existing lead compound. This involves replacing the central core (scaffold) of a molecule while retaining the essential pharmacophoric groups responsible for biological activity. The pyridin-2-one scaffold is an excellent candidate for such strategies due to its bioisosteric relationship with other heterocycles like pyrimidines and pyridines. acs.org

A successful example of scaffold hopping led to the discovery of a series of pyridine (B92270) derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). acs.org This approach can be applied to this compound derivatives to overcome issues such as poor pharmacokinetic properties, toxicity, or to explore new intellectual property space. For instance, the pyridin-2-one core could be replaced with other heterocyclic systems known to act as hinge-binding motifs in kinases.

In the development of inhibitors for salt-inducible kinases (SIKs), a scaffold hopping approach from an imidazo[1,2-a]pyridine (B132010) to a 1,6-naphthyridine (B1220473) scaffold was successfully employed to identify compounds with improved properties. acs.org This highlights the power of scaffold hopping to navigate chemical space and identify novel chemotypes.

Design of Targeted Molecular Probes for Chemical Biology

Targeted molecular probes are essential tools in chemical biology for studying the function and localization of proteins within a cellular context. These probes are typically derived from potent and selective inhibitors and are modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a reactive group for covalent labeling.

Derivatives of this compound, once optimized for high potency and selectivity against a specific target, can be readily converted into molecular probes. The aminoethyl side chain provides a convenient handle for the attachment of various functionalities without significantly disrupting the core binding interactions.

For example, a highly selective inhibitor of a particular kinase could be functionalized with a fluorescent tag to visualize the subcellular localization of the kinase. Alternatively, a photo-affinity label could be introduced to covalently link the probe to its target protein upon UV irradiation, enabling target identification and validation studies. The design of such probes requires a careful balance between maintaining the biological activity of the parent compound and incorporating the desired reporter or reactive group.

Advanced Analytical Techniques for Characterization and Quantitation

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are fundamental in elucidating the molecular framework of 5-(1-aminoethyl)-1H-pyridin-2-one. Each method probes different aspects of the molecule's properties, and together they provide a detailed chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific experimental NMR data for this compound is not widely available in the public domain, a commercial vendor has confirmed its characterization using ¹H NMR. wikipedia.org Based on the known structures of similar pyridinone derivatives, the expected chemical shifts in the ¹H NMR spectrum would correspond to the protons on the pyridinone ring, the ethyl side chain, and the amino group. The coupling patterns (splitting of signals) would further help in assigning the connectivity of these protons.

For comparative purposes, the ¹H NMR spectrum of the isomeric compound, 5-(aminomethyl)-1H-pyridin-2-one, is available in the Biological Magnetic Resonance Bank (BMRB) under the accession bmse012354. This data can serve as a valuable reference for predicting the spectral features of the target compound.

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The spectrum of the parent compound, 2-pyridone, shows a prominent C=O stretching frequency, confirming the presence of the amide group in the solid state. nist.gov For this compound, characteristic IR absorption bands would be anticipated for the N-H stretching of the amino group, the C-H stretching of the alkyl and aromatic portions, the C=O stretching of the pyridinone ring, and the C=C and C-N stretching vibrations of the heterocyclic ring. Studies on related 2-pyridone derivatives have shown a strong O=S=O asymmetric stretch at approximately 1330 cm⁻¹ and a secondary amide N–H stretch at 3272 cm⁻¹ in a sulfonamide-bridged pyridyl compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The pyridinone ring in this compound is a chromophore that would be expected to absorb UV radiation.

The UV-Vis spectrum of the parent 2-pyridone shows a maximum absorption (λmax) at 293 nm in an aqueous solution. nist.gov The introduction of the aminoethyl substituent at the 5-position of the pyridinone ring in the target compound would likely cause a shift in the λmax value. The specific absorption wavelength and molar absorptivity would be characteristic of the compound's electronic structure.

| Spectroscopic Technique | Anticipated Observations for this compound |

| ¹H NMR | Signals for pyridinone ring protons, ethyl side chain protons (CH and CH₃), and amino (NH₂) protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group. |

| Infrared (IR) | Characteristic absorption bands for N-H (amine), C=O (amide), C-H (alkyl and aromatic), C=C, and C-N bonds. |

| UV-Visible (UV-Vis) | Absorption maximum (λmax) in the UV region characteristic of the substituted pyridinone chromophore. |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC), it becomes a highly sensitive and selective method for quantitative analysis, known as LC-MS/MS.

For this compound, mass spectrometry would be used to confirm its molecular weight (152.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

In an LC-MS/MS setup, the compound would first be separated from other components in a mixture by liquid chromatography. It would then be ionized, and the resulting molecular ion would be selected and fragmented. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unambiguous identification and quantification, even at very low concentrations in complex matrices. The NIST WebBook provides mass spectral data for the parent compound, 2(1H)-Pyridinone, which can offer insights into the fragmentation pathways of the pyridinone ring system. nist.gov

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the public domain, the solid-state structures of many related pyridinone derivatives have been determined. For instance, the parent compound, 2-pyridone, exists in a helical structure in the solid state, formed through hydrogen bonding, rather than the dimeric form often observed in solution. nist.gov The crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide reveals a three-dimensional structure held together by various hydrogen bonds. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Yield

The viability of any compound for extensive research and potential clinical application is heavily dependent on the efficiency and scalability of its synthesis. While general methods for the synthesis of pyridin-2-one derivatives exist, future research should focus on developing novel synthetic pathways specifically tailored for 5-(1-aminoethyl)-1H-pyridin-2-one to enhance both yield and purity.

Catalytic Methods: The development of novel catalytic systems, potentially utilizing transition metals like palladium or copper, could facilitate more direct and efficient coupling reactions to construct the pyridin-2-one core or introduce the 1-aminoethyl side chain.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher throughput and easier scale-up.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally friendly processes.

The optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for maximizing the efficiency of any new synthetic route.

Deeper Mechanistic Insights into Biological Interactions at Atomic Resolution

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For this compound, future research must aim to elucidate its mechanism of action at an atomic level. The aminomethyl group and the pyridinone ring suggest potential interactions with enzymes or receptors through hydrogen bonding and electrostatic interactions.

Key experimental techniques to achieve this include:

X-ray Crystallography: Co-crystallization of this compound with its putative biological target(s) can provide a static, high-resolution snapshot of the binding mode, revealing critical intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the compound and its target in solution, offering insights into the conformational changes that occur upon binding.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can be a powerful tool to determine the structure of the bound ligand-protein assembly.

These experimental approaches will be essential for identifying the specific amino acid residues involved in binding and for understanding the structural basis of the compound's biological activity.

Development of Highly Selective and Potent this compound Derivatives

Building upon a detailed understanding of its structure-activity relationship (SAR), the development of derivatives of this compound will be a critical step towards enhancing its potency and selectivity. The pyridin-2-one scaffold is a versatile platform for chemical modification.

Future synthetic efforts should focus on:

Modification of the Aminoethyl Side Chain: Altering the length, branching, and stereochemistry of the aminoethyl group can significantly impact binding affinity and selectivity.

Substitution on the Pyridinone Ring: Introducing various substituents at different positions on the pyridinone ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties and metabolic stability without compromising biological activity.

A systematic exploration of these modifications will allow for the generation of a library of analogs that can be screened to identify compounds with superior therapeutic profiles.

| Derivative Type | Potential Modification | Goal |

| Side Chain Analogs | Varying alkyl chain length, introducing cyclic constraints | Optimize binding pocket occupancy and selectivity |

| Ring-Substituted Derivatives | Introducing halogens, alkyl, or aryl groups | Modulate electronic properties and explore new binding interactions |

| Prodrugs | Ester or amide functionalization of the amino group | Enhance bioavailability and metabolic stability |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The integration of computational tools with experimental validation is a powerful strategy for accelerating the drug discovery process. For this compound, a synergistic approach will be invaluable for the rational design of new and improved derivatives.

Computational methods that should be employed include:

Molecular Docking: To predict the binding modes of this compound and its analogs within the active site of a target protein.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of the potency of novel compounds.

The predictions from these computational studies will guide the synthesis of the most promising candidates, which will then be subjected to experimental evaluation. This iterative cycle of design, synthesis, and testing will streamline the optimization process and increase the likelihood of discovering highly effective and selective therapeutic agents based on the this compound scaffold.

Q & A

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.